molecular formula C10H12N6O4 B251162 N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide

N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide

Cat. No. B251162
M. Wt: 280.24 g/mol
InChI Key: SBZYJZQXPGLLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetraazol-5-yl)-5-nitro-2-furamide, commonly known as butafosfan, is an organic compound that belongs to the family of furamides. It is a white crystalline powder that is soluble in water and commonly used in veterinary medicine. Butafosfan has gained popularity in recent years due to its various biochemical and physiological effects, making it a promising drug candidate for various applications.

Mechanism of Action

The mechanism of action of butafosfan is not fully understood, but it is believed to act through various pathways. It has been shown to activate the pentose phosphate pathway, which is involved in the production of NADPH, a molecule that plays a crucial role in antioxidant defense. Butafosfan has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Butafosfan has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, making it a potential treatment for various diseases. Butafosfan has also been shown to increase the production of ATP, a molecule that provides energy to cells. Additionally, butafosfan has been shown to increase the production of glutathione, a molecule that plays a crucial role in antioxidant defense.

Advantages and Limitations for Lab Experiments

Butafosfan has several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective, making it a feasible drug candidate for various applications. Additionally, butafosfan has been extensively studied for its various biochemical and physiological effects, making it a promising candidate for further research.
However, there are also some limitations to using butafosfan in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, butafosfan has not been extensively studied in humans, and its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for the study of butafosfan. One potential application is in the treatment of liver diseases, as butafosfan has been shown to have a protective effect on the liver. Additionally, butafosfan has shown promise as a potential treatment for cancer due to its ability to induce apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of butafosfan and its potential applications in various diseases.

Synthesis Methods

Butafosfan can be synthesized through a two-step process. The first step involves the reaction of 2-aminotetrazole with butyl bromide to form 2-butyl-2H-tetrazole. The second step involves the reaction of 2-butyl-2H-tetrazole with 5-nitro-2-furoic acid to form butafosfan. The synthesis of butafosfan is relatively simple and cost-effective, making it a feasible drug candidate for various applications.

Scientific Research Applications

Butafosfan has been extensively studied for its various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. Butafosfan has also been shown to have a protective effect on the liver, making it a potential treatment for liver diseases. Additionally, butafosfan has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C10H12N6O4/c1-2-3-6-15-13-10(12-14-15)11-9(17)7-4-5-8(20-7)16(18)19/h4-5H,2-3,6H2,1H3,(H,11,13,17)

InChI Key

SBZYJZQXPGLLLZ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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